

YX-2-107: A Comparative Analysis of Selectivity for CDK6 over CDK4

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Compound of Interest

Compound Name: YX-2-107
Cat. No.: B10821831

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of **YX-2-107**'s selectivity for Cyclin-Dependent Kinase 6 (CDK6) over Cyclin-Dependent Kinase 4 (CDK4), supported by experimental data. **YX-2-107** is a Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of its target protein.[1] This guide will compare its performance with the established CDK4/6 inhibitor, Palbociclib.

Biochemical and Cellular Activity

YX-2-107 demonstrates a dual mechanism of action: it not only inhibits the kinase activity of both CDK4 and CDK6 but also selectively induces the degradation of CDK6.[2] This preferential degradation of CDK6 over CDK4 is a key differentiator from traditional small molecule inhibitors like Palbociclib, which inhibit both kinases without inducing their degradation.[3]

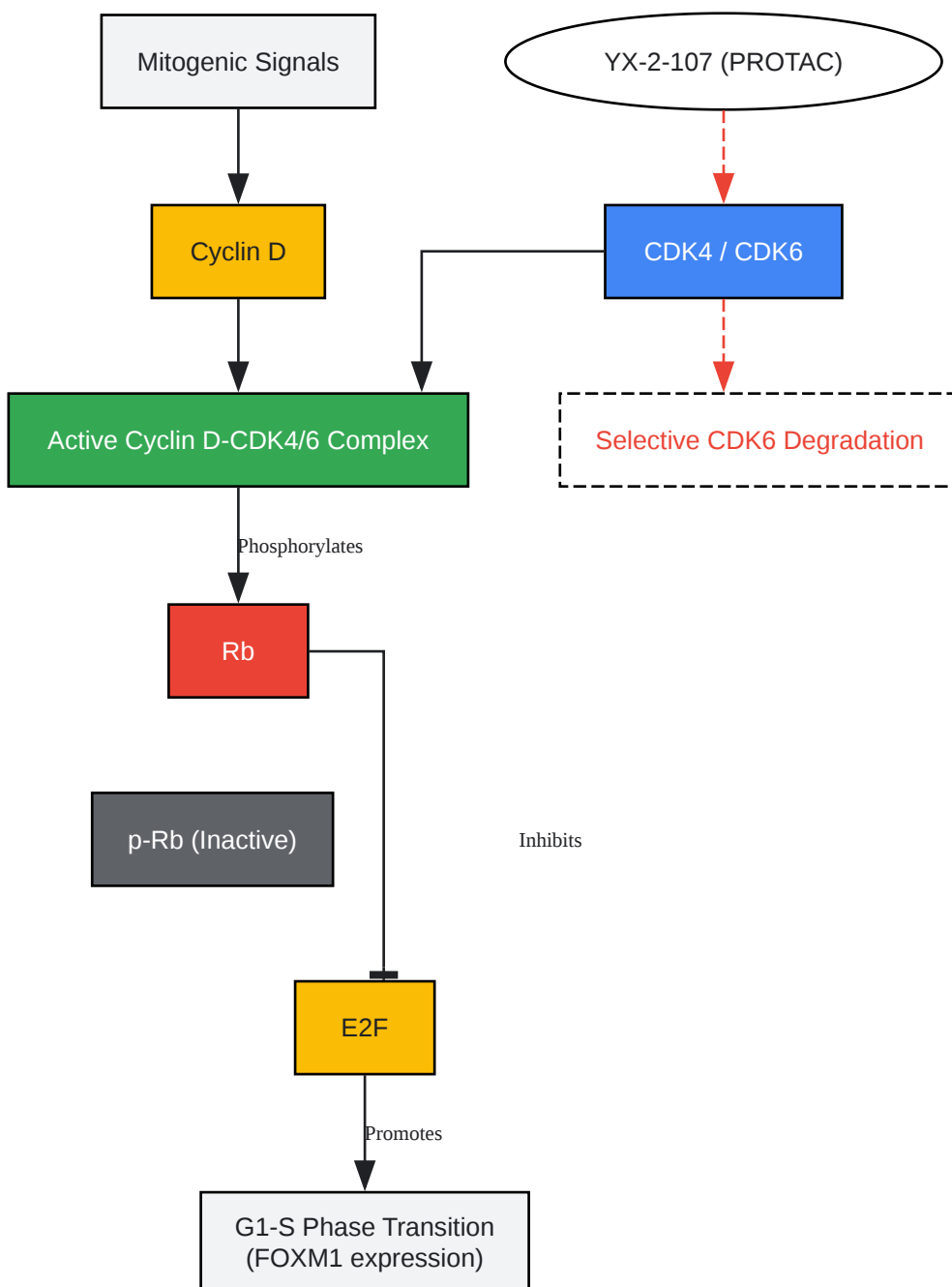
Inhibitory and Degradation Potency

The following table summarizes the in vitro kinase inhibitory activity (IC50) of **YX-2-107** and Palbociclib against CDK4 and CDK6, as well as the degradation constant (DC50) for **YX-2-107**.

Compound	Target	IC50 (nM)	DC50 (nM)	Selectivity
YX-2-107	CDK4	0.69[4][5]	Not Reported	Inhibits both, but selectively degrades CDK6
CDK6	4.4[4][5][6]	~4[2][4]		
Palbociclib	CDK4	11[4]	Not Applicable	Equipotent inhibitor of CDK4 and CDK6
CDK6	9.5[4]	Not Applicable		

Signaling Pathway and Mechanism of Action

CDK4 and CDK6 are key regulators of the cell cycle. In complex with D-type cyclins, they phosphorylate the Retinoblastoma (Rb) protein. This phosphorylation releases the transcription factor E2F, allowing the expression of genes necessary for the transition from the G1 to the S phase of the cell cycle. Downstream targets of this pathway include FOXM1, a proliferation-associated transcription factor.[6][7] **YX-2-107**, by selectively degrading CDK6, disrupts this signaling cascade.[1]



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Caption: **YX-2-107** selectively degrades CDK6, disrupting the CDK4/6-Rb pathway.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the validation of **YX-2-107**'s selectivity.

In Vitro Kinase Inhibition Assay

This assay determines the concentration of **YX-2-107** required to inhibit 50% of CDK4 and CDK6 kinase activity (IC₅₀).

Materials:

- Recombinant human CDK4/Cyclin D1 and CDK6/Cyclin D3 enzymes
- Kinase buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM DTT)
- ATP
- Substrate (e.g., a peptide derived from Rb)
- **YX-2-107** and Palbociclib
- 384-well plates
- Luminometer

Procedure:

- Prepare serial dilutions of **YX-2-107** and Palbociclib in DMSO.
- In a 384-well plate, add the kinase, substrate, and test compound.
- Initiate the reaction by adding ATP.
- Incubate at 30°C for 1 hour.
- Add a detection reagent that measures the amount of ADP produced (e.g., ADP-Glo™ Kinase Assay).
- Measure the luminescence using a plate reader.
- Calculate the percent inhibition for each concentration relative to a DMSO control.
- Determine the IC₅₀ value by fitting the data to a dose-response curve.

Cellular CDK6 Degradation Assay (Western Blot)

This assay quantifies the reduction in CDK4 and CDK6 protein levels in cells treated with **YX-2-107**.

Materials:

- Cancer cell line (e.g., Ph+ ALL cell line BV173)[7]
- Cell culture medium and supplements
- **YX-2-107**
- Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
- Primary antibodies against CDK4, CDK6, and a loading control (e.g., GAPDH or β -actin)
- HRP-conjugated secondary antibodies
- Chemiluminescent substrate
- Gel electrophoresis and Western blotting equipment

Procedure:

- Seed cells in 6-well plates and allow them to adhere.
- Treat cells with increasing concentrations of **YX-2-107** for a specified time (e.g., 4 hours).[7]
- Lyse the cells and determine the protein concentration of the lysates.
- Separate 20-40 μ g of protein per lane by SDS-PAGE.
- Transfer the proteins to a PVDF membrane.
- Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
- Incubate the membrane with primary antibodies overnight at 4°C.

- Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
- Detect the protein bands using a chemiluminescent substrate and an imaging system.
- Quantify the band intensities and normalize to the loading control to determine the extent of degradation.

Downstream Target Modulation (Rb and FOXM1 Western Blot)

This experiment assesses the functional consequence of CDK6 degradation by measuring the phosphorylation of Rb and the expression of FOXM1.

Materials:

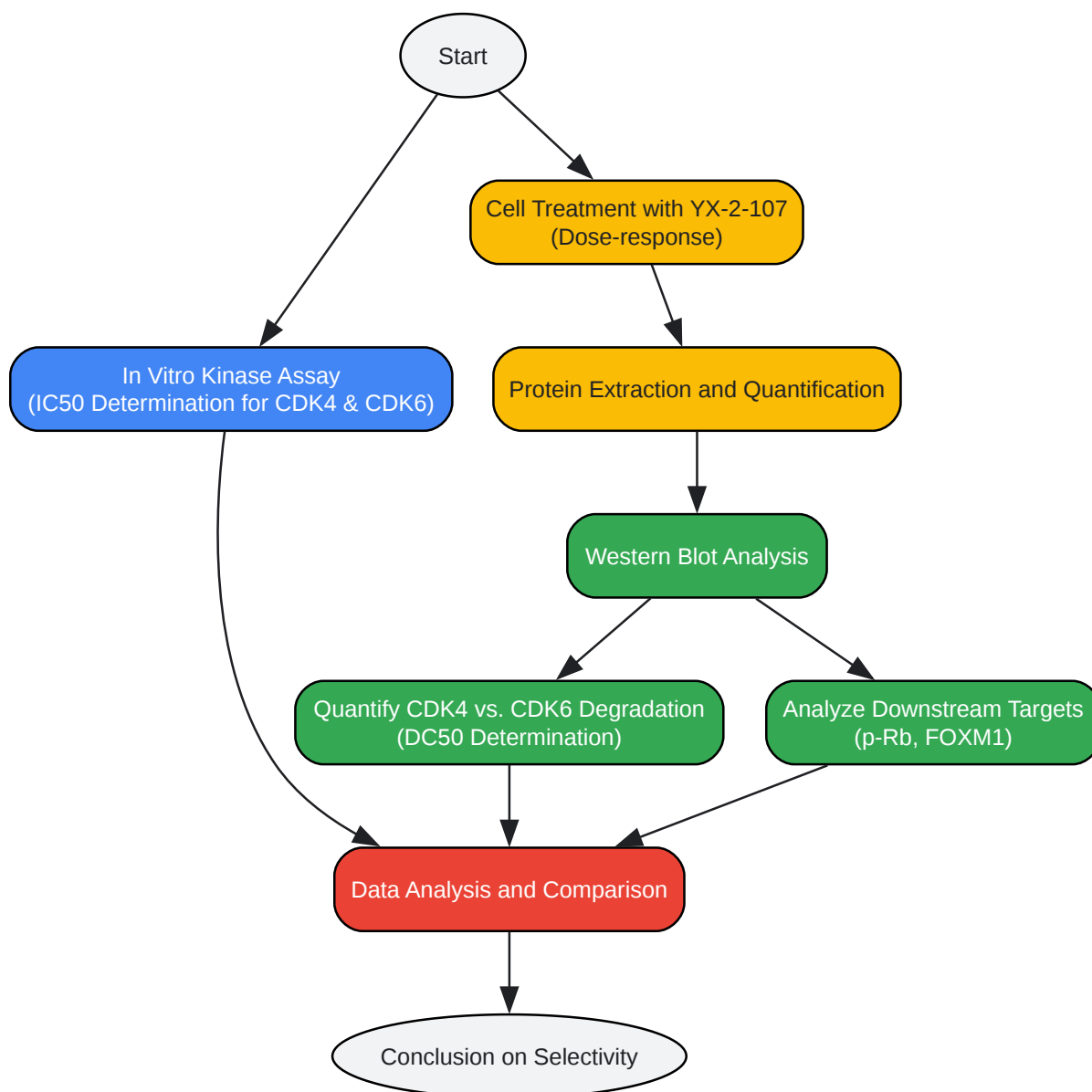
- Same as for the Cellular CDK6 Degradation Assay, with the addition of primary antibodies for phospho-Rb (e.g., Ser780) and FOXM1.

Procedure:

- Follow the same procedure as the Cellular CDK6 Degradation Assay, treating cells with **YX-2-107** for a longer duration (e.g., 72 hours) to observe effects on downstream targets.^[7]
- During the immunoblotting step, probe separate membranes with antibodies against phospho-Rb, total Rb, FOXM1, and a loading control.
- Analyze the changes in phospho-Rb and FOXM1 levels relative to the total Rb and loading control, respectively.

Experimental Workflow

The following diagram illustrates the general workflow for validating the selectivity of **YX-2-107**.



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Caption: Workflow for validating the selectivity of **YX-2-107**.

Conclusion

The available data demonstrates that **YX-2-107** is a potent inhibitor of both CDK4 and CDK6 kinase activity. More significantly, it functions as a PROTAC that preferentially induces the degradation of CDK6 over CDK4 in cellular models.[2][4] This selective degradation of CDK6 offers a distinct mechanism of action compared to non-degrading inhibitors like Palbociclib and

may provide a therapeutic advantage in malignancies dependent on CDK6.[3] The experimental protocols outlined in this guide provide a framework for the continued investigation and validation of **YX-2-107**'s unique selectivity profile.

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